N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
Description
N,5-Dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide (IUPAC name: 5-methyl-N-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide) is a heterocyclic compound with the molecular formula C₁₀H₉N₅O₃ and a molecular weight of 248.07 g/mol . Structurally, it features a 1,2,4-triazole core substituted at the 1-position with a 4-nitrophenyl group, at the 5-position with a methyl group, and at the 3-position with a carboxamide moiety. The compound has been synthesized via condensation reactions involving hydrazine derivatives and characterized using NMR, HRMS, and X-ray crystallography .
Properties
IUPAC Name |
N,5-dimethyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-7-13-10(11(17)12-2)14-15(7)8-3-5-9(6-4-8)16(18)19/h3-6H,1-2H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVSUCXKWZLGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Nitration: Introduction of the nitro group on the phenyl ring can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Methylation: Methyl groups can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods might involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the triazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Various substitution reactions can occur, especially on the phenyl ring or the triazole ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Triazole derivatives, including N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide, have shown significant antimicrobial properties. Studies indicate that compounds with triazole moieties exhibit potent activity against various bacterial strains. For instance, derivatives of triazoles have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showing promising results in inhibiting their growth .
Antifungal Properties
The antifungal potential of triazole compounds is well-documented. This compound has been evaluated for its efficacy against fungal pathogens. Triazoles are commonly used in clinical settings as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This mechanism of action makes them valuable in treating infections caused by fungi such as Candida and Aspergillus species .
Anti-inflammatory Effects
Research has indicated that certain triazole derivatives possess anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo models. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Agricultural Applications
Fungicides
The agricultural sector has recognized the utility of triazole compounds as fungicides. This compound can be developed into formulations aimed at controlling fungal diseases in crops. Its effectiveness against plant pathogens could contribute to enhanced crop yield and quality while reducing reliance on traditional chemical fungicides .
Plant Growth Regulators
Triazoles also play a role as plant growth regulators. They can modulate plant physiological processes such as growth and development by influencing hormone levels within plants. This application could be particularly beneficial in improving crop resilience against environmental stressors .
Material Science Applications
Polymer Chemistry
In material science, triazole derivatives are being explored for their role in the synthesis of new polymers with enhanced properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength .
Sensors and Electronics
Triazole compounds have been investigated for their potential use in electronic devices due to their semiconducting properties. The design of sensors utilizing this compound could pave the way for advancements in electronic applications such as gas sensing and photodetectors .
Case Studies
Mechanism of Action
The mechanism of action of N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group might play a role in redox reactions, while the triazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations
In contrast, the trifluoromethylphenyl substituent in the analogue (C₁₇H₁₂F₃N₅O₃) introduces strong hydrophobic interactions and metabolic resistance due to fluorine’s electronegativity . The N-propyl chain in C₁₃H₁₅N₅O₃ increases aqueous solubility compared to aromatic substituents but may reduce target affinity due to weaker π-π stacking .
Triazole Core Variations :
- Compounds with 1,2,3-triazole cores (e.g., ZIPS-EY, LELHOB) exhibit distinct hydrogen-bonding patterns compared to 1,2,4-triazoles, affecting conformational stability and intermolecular interactions .
- The 1,2,4-triazole scaffold in the target compound allows for greater rotational flexibility, facilitating interactions with kinase domains .
Biological Activity :
- The target compound showed moderate cytotoxicity (IC₅₀ values in the micromolar range) against cancer cell lines, whereas Triazofenamide (C₁₆H₁₄N₄O) is primarily used for antihypertensive applications, indicating divergent structure-activity relationships (SAR) .
- Antimicrobial studies of structurally related 1,3,4-thiadiazoles (e.g., compound 14 in ) revealed superior gram-positive bacterial inhibition, suggesting that the nitro group’s electronic effects may enhance membrane penetration .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 5-Methyl-N-[3-(CF₃)phenyl] Analogue | N-Propyl Analogue |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~3.8 (CF₃ increases hydrophobicity) | ~1.9 (alkyl chain reduces logP) |
| Solubility (mg/mL) | <0.1 (DMSO) | <0.05 (DMSO) | >1.0 (aqueous) |
| Melting Point | 159–161 °C | Not reported | Not reported |
Biological Activity
N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the triazole class, characterized by its five-membered heterocyclic ring that includes three nitrogen atoms and two carbon atoms. Its molecular formula is CHNO, with a molecular weight of approximately 261.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Nitration : The nitro group is introduced onto the phenyl ring using nitrating agents such as nitric acid.
- Methylation : Methyl groups are added via methylating agents like methyl iodide.
The synthesis process is monitored using techniques like thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Triazole derivatives are known for their antifungal properties and have been studied against various pathogens. The presence of the nitrophenyl moiety enhances its biological interactions, making it a candidate for further pharmacological studies .
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole | Similar triazole structure; lacks carboxamide group | Antimicrobial |
| 3-Amino-5-methyl-1H-1,2,4-triazole | Contains amino group instead of nitrophenyl | Antifungal |
| 4-Nitrobenzoyl hydrazine | Different hydrazine derivative | Anticancer |
This table illustrates how related compounds exhibit various biological activities, highlighting the unique aspects of this compound .
Anticancer Potential
Research indicates that triazole derivatives may also possess anticancer properties. Similar compounds have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies on triazole-based compounds have reported significant effects on cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies
A notable study investigated the anticancer effects of a related triazole derivative on breast cancer cells (MCF-7). The results demonstrated that treatment with this derivative led to increased lactate dehydrogenase (LDH) levels in treated cells compared to controls, suggesting cell membrane damage indicative of cytotoxic effects. Furthermore, flow cytometry analysis revealed that treated cells exhibited a significant increase in the S phase population, indicating cell cycle arrest .
While specific mechanisms for this compound remain under investigation, triazoles generally interact with various enzymes and proteins through non-covalent interactions such as hydrogen bonding and Van der Waals forces. This interaction profile is crucial for their biological activity across different applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, one route involves reacting 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, followed by cyclization in acidic conditions to form the triazole core. Optimization strategies include:
- Temperature Control : Maintaining 80–90°C during cyclization improves reaction efficiency.
- Catalyst Use : Ethanolic sodium ethoxide enhances yield (68% reported in a representative synthesis) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Key intermediates should be verified via TLC and intermediate NMR characterization .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The ¹H NMR spectrum (DMSO-d6) shows distinct signals: δ 13.54 (s, triazole NH), 8.31 (d, aromatic protons from 4-nitrophenyl), and 2.51 (s, methyl group). ¹³C NMR confirms carbonyl (δ 157.41 ppm) and nitrophenyl carbons (δ 143.47–125.46 ppm) .
- HRMS : The molecular ion [M+H]+ at m/z 248.0696 confirms the molecular formula C10H9N5O3 .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and NO2 (~1520 cm⁻¹) are critical for structural validation .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction of this compound with targets like EGFR or CDK-4?
- Methodological Answer :
- Protein Preparation : Use Schrödinger’s Protein Preparation Wizard to add hydrogens, assign bond orders, and optimize hydrogen-bonding networks for target proteins (e.g., EGFR PDB: 6LUD) .
- Ligand Preparation : Generate 3D conformers of the compound using LigPrep, accounting for tautomeric states and ionization at physiological pH .
- Docking Parameters : Employ Glide’s XP mode for precision. Key interactions (e.g., hydrogen bonds with kinase hinge regions, π-π stacking with nitrophenyl groups) should be prioritized. Validation via re-docking (RMSD < 2.0 Å) is critical .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies (e.g., cytotoxicity vs. antimicrobial effects)?
- Methodological Answer :
- Contextual Analysis : Compare cell lines (e.g., HeLa vs. MCF-7 for cytotoxicity vs. E. coli for antimicrobial assays ). Differences in membrane permeability or target expression may explain discrepancies.
- Dose-Response Curves : Establish IC50/EC50 values under standardized conditions (e.g., 24–72 hr exposure, MTT assays).
- Mechanistic Studies : Use RNA sequencing or proteomics to identify pathway-specific effects (e.g., apoptosis vs. membrane disruption) .
Q. How should researchers employ crystallographic software (e.g., SHELXL) to resolve structural ambiguities in this compound’s derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data. SHELXL refines structures via least-squares minimization, with attention to displacement parameters (ADPs) for methyl and nitro groups .
- Validation Tools : Check for outliers in the Ramachandran plot (e.g., using Coot) and validate hydrogen-bonding networks.
- Visualization : ORTEP-3 diagrams clarify thermal ellipsoids and molecular geometry, particularly for the triazole-carboxamide torsion angle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
